Flusoxolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flusoxolol is a selective beta-1 receptor blocker, primarily used in cardiovascular medicine. It is known for its cardioselective properties, which means it predominantly affects the heart rather than other parts of the body. The chemical formula of this compound is C22H30FNO4, and it has a molar mass of 391.483 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flusoxolol can be synthesized through a multi-step process involving the reaction of 4-fluorophenyl ethanol with ethylene oxide to form 2-(4-fluorophenyl)ethoxyethanol. This intermediate is then reacted with 4-hydroxyphenoxypropanolamine under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Flusoxolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Flusoxolol has several scientific research applications:
Chemistry: Used as a model compound to study beta-blocker interactions and mechanisms.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Studied for its potential in treating cardiovascular diseases, particularly in patients with hypertension and arrhythmias.
Industry: Used in the development of new beta-blockers and related pharmaceuticals
Mechanism of Action
Flusoxolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to a decrease in heart rate and contractility, which helps in reducing blood pressure and managing arrhythmias. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.
Atenolol: Another selective beta-1 blocker with similar cardioselective properties.
Metoprolol: Similar to Flusoxolol in its selectivity for beta-1 receptors.
Uniqueness
This compound is unique due to its partial agonist activity, which means it can activate beta-1 receptors to a lesser extent while blocking them. This property can provide a more balanced therapeutic effect, reducing the risk of excessive bradycardia (slow heart rate) compared to other beta-blockers .
Properties
CAS No. |
84057-96-5 |
---|---|
Molecular Formula |
C22H30FNO4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(2S)-1-[4-[2-[2-(4-fluorophenyl)ethoxy]ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C22H30FNO4/c1-17(2)24-15-20(25)16-28-22-9-7-21(8-10-22)27-14-13-26-12-11-18-3-5-19(23)6-4-18/h3-10,17,20,24-25H,11-16H2,1-2H3/t20-/m0/s1 |
InChI Key |
CYCXZGUVPDRYLG-FQEVSTJZSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCCC2=CC=C(C=C2)F)O |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)OCCOCCC2=CC=C(C=C2)F)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCCC2=CC=C(C=C2)F)O |
Key on ui other cas no. |
84057-96-5 |
Synonyms |
(S)-1-(p-(2-((p-fluorophenethyl)oxy)ethoxy)phenoxy)-3- (isopropylamino)-2-propanol 1-(4-(2-(fluorophenethyloxy)ethyl)phenoxy)-3-isopropylamino-2-propanol HCl flusoxolol flusoxolol hydrochloride Ro 31-1118 Ro 31-1411 RO-31-1118 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.